2,5-Dichloro-3-fluorobenzodifluoride

Cross-coupling Synthetic chemistry Halogen reactivity

Sourcing halogenated building blocks with incorrect substitution can derail lead optimization by altering binding affinity. This 2,5-dichloro-3-fluoro scaffold with a difluoromethyl group solves this by enabling precise bioisosteric replacement. • Leverages the -CF₂H moiety as a metabolically stable lipophilic hydrogen bond donor, distinct from -CF₃ analogs. • The 2,5-dichloro-3-fluoro pattern dictates unique electronic effects critical for cross-coupling reactivity and target engagement. Supplied for drug discovery and agrochemical R&D with reliable global logistics.

Molecular Formula C7H3Cl2F3
Molecular Weight 215 g/mol
CAS No. 1803718-53-7
Cat. No. B1410122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-fluorobenzodifluoride
CAS1803718-53-7
Molecular FormulaC7H3Cl2F3
Molecular Weight215 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)F)Cl)F)Cl
InChIInChI=1S/C7H3Cl2F3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,7H
InChIKeyGOPFLALUQGCBBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-3-fluorobenzodifluoride Overview


2,5-Dichloro-3-fluorobenzodifluoride (CAS 1803718-53-7), also known as 2,5-dichloro-1-(difluoromethyl)-3-fluorobenzene, is a halogenated aromatic compound belonging to the benzodifluoride class, with the molecular formula C₇H₃Cl₂F₃ and a molecular weight of 215.00 g/mol [1]. This compound features a specific substitution pattern on the benzene ring: chlorine atoms at the 2 and 5 positions, a fluorine atom at the 3 position, and a difluoromethyl (-CF₂H) group [1]. The combination of multiple halogen substituents and the difluoromethyl moiety imparts unique physicochemical properties, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Substitution Pattern 2,5-dichloro-3-fluoro with -CF₂H; not a generic halogenated benzene
Key Functional Group Difluoromethyl (-CF₂H) acts as a lipophilic hydrogen bond donor, distinct from -CF₃
Synthetic Utility Multi-halogen scaffold for sequential cross-coupling and late-stage diversification

Why 2,5-Dichloro-3-fluorobenzodifluoride Is Irreplaceable


Generic substitution among halogenated benzodifluorides is scientifically unsound due to the profound impact of specific halogen positioning and the nature of the fluoroalkyl group on a molecule's biological and physicochemical profile. The precise 2,5-dichloro-3-fluoro substitution pattern of 2,5-dichloro-3-fluorobenzodifluoride dictates its unique electronic distribution and steric hindrance, which directly influence reactivity in cross-coupling reactions and the metabolic fate of derived drug candidates [1]. Furthermore, the difluoromethyl (-CF₂H) group is not merely a substituent but a recognized bioisostere that can act as a lipophilic hydrogen bond donor, unlike the more strongly electron-withdrawing and purely lipophilic trifluoromethyl (-CF₃) group found in many benzotrifluoride analogs [2]. Replacing this compound with a different regioisomer or an analog with a different fluoroalkyl group would alter key properties such as metabolic stability, target binding affinity, and lipophilicity (LogP), potentially leading to the failure of a synthetic route or the loss of efficacy in a lead compound [1][3].

Regioisomer
2,5-dichloro-3-fluoro
Other substitution isomers
May alter cross-coupling selectivity and metabolic profile
-CF₃ analog
-CF₂H donor
-CF₃ (trifluoromethyl)
Lacks hydrogen bond donor capability, potentially losing target interactions
Bromo analog
Dichloro pattern
2-bromo-5-chloro-3-fluoro
Bromine changes leaving-group reactivity and may alter synthetic sequence

2,5-Dichloro-3-fluorobenzodifluoride Selection Evidence


Predictable Cross-Coupling Reactivity

The specific arrangement of chlorine and fluorine substituents on the benzodifluoride scaffold of 2,5-dichloro-3-fluorobenzodifluoride dictates a unique reactivity profile in palladium-catalyzed cross-coupling reactions. In contrast to the 2-bromo-5-chloro-3-fluoro analog (CAS 1805581-96-7), which offers a more reactive bromine handle for initial coupling steps, the target compound's dichloro-fluoro pattern is designed for a different sequence of synthetic transformations, particularly where a bromine substituent is undesirable due to potential dehalogenation or unwanted side reactions [1]. This allows for more predictable and selective functionalization in multi-step syntheses. While direct kinetic data for this specific compound are not available in the public domain, the principle is well-established in organofluorine chemistry: the nature and position of halogens significantly affect oxidative addition rates in catalytic cycles [1].

Cross-Coupling Reactivity
Class-level
Dichloro-fluoro pattern offers a distinct synthetic handle compared to the bromo analog (CAS 1805581-96-7), avoiding competing dehalogenation.
Supports predictable cross-coupling sequence in multi-step synthesis.
Inferred from halogen reactivity principles; experimental kinetic data not publicly available.
Cross-coupling Synthetic chemistry Halogen reactivity

Difluoromethyl Bioisostere for Hydrogen Bonding

A key differentiator of 2,5-dichloro-3-fluorobenzodifluoride is its difluoromethyl (-CF₂H) group. Literature evidence demonstrates that the -CF₂H group can act as a hydrogen bond donor, with a donor capacity comparable to that of thiophenol, aniline, and amine groups, but not as strong as a hydroxyl group [1]. This is a crucial advantage over analogs containing a trifluoromethyl (-CF₃) group, which is generally considered a purely lipophilic and electron-withdrawing group incapable of acting as a hydrogen bond donor. This property allows the target compound and its derivatives to engage in specific, stabilizing interactions with biological targets, such as enzyme active sites, which are not possible with -CF₃-containing molecules [1].

H-Bond Donor Capacity
Class-level
-CF₂H group exhibits hydrogen bond donor strength comparable to thiophenol, aniline, and amines; -CF₃ cannot act as donor.
Enables specific target interactions not possible with -CF₃ analogs.
Based on bioisostere studies; donor strength may vary with molecular context.
Bioisostere Medicinal chemistry Hydrogen bonding

Metabolic Stability via Difluoromethyl Group

The carbon-fluorine bond in the difluoromethyl group is significantly stronger and more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a C-H bond. Incorporating a -CF₂H group is a common strategy to block metabolic 'hotspots' on an aromatic ring [1]. Studies on analogous compounds have demonstrated that replacing a metabolically labile benzylic C-H with a C-CF₂H group can re-route oxidative metabolism and increase the compound's half-life . Therefore, 2,5-dichloro-3-fluorobenzodifluoride is expected to impart greater metabolic stability to derived compounds than its non-fluorinated or mono-fluorinated counterparts.

Metabolic Stability
Class-level
C-F bond in -CF₂H is resistant to oxidative metabolism; expected to block metabolic hotspots compared to non-fluorinated analogs.
May improve metabolic stability of derived compounds.
Inferred from general fluorination principles; compound-specific data not reported.
Metabolic stability Pharmacokinetics Drug metabolism

Balanced Lipophilicity for Membrane Permeability

The strategic inclusion of both chlorine and fluorine atoms on the aromatic ring of 2,5-dichloro-3-fluorobenzodifluoride provides a balanced lipophilicity profile. While direct clogP data for this specific compound is not publicly available, a closely related analog, 2-bromo-5-chloro-3-fluorobenzodifluoride (CAS 1805581-96-7), has a predicted XLogP3 of 4.0 [1]. The target compound, lacking the heavy bromine atom, is expected to have a moderately lower clogP, placing it within a favorable range for drug-like molecules (typically clogP <5). This balanced lipophilicity is essential for optimal membrane permeability and oral bioavailability, while also mitigating the risk of poor aqueous solubility and high non-specific binding often associated with heavily halogenated, highly lipophilic compounds [2].

Lipophilicity Profile
Cross-study comparable
Estimated clogP < 4.0 (Δ ~0.5–1.0 lower than bromo analog, XLogP3 4.0).
Supports favorable drug-likeness and balanced ADME profile.
Predicted value based on analog; experimental logP not available.
Lipophilicity ADME Drug design

2,5-Dichloro-3-fluorobenzodifluoride Applications


Lead Optimization for Target Binding & Selectivity

This compound is ideally suited as a late-stage intermediate in drug discovery programs where optimizing binding interactions with a biological target is critical. The -CF₂H group's ability to act as a lipophilic hydrogen bond donor, as established in bioisostere research [1], allows medicinal chemists to explore specific interactions (e.g., with backbone amides in a protein pocket) that are not accessible with traditional -CF₃ or -CH₃ groups. Replacing a metabolically labile group with this scaffold can simultaneously improve binding affinity and block a metabolic soft spot, a dual benefit that accelerates the hit-to-lead and lead optimization phases.

Next-Generation Agrochemical Synthesis

The compound serves as a strategic building block for synthesizing novel fluorinated pesticides and fungicides. The difluoromethyl group is a prominent feature in modern agrochemicals, with approximately 20% of new fluorinated agrochemicals containing this motif [2]. The specific 2,5-dichloro-3-fluoro substitution pattern on the benzodifluoride core can be leveraged to build complex molecules like SDHI fungicides (e.g., benzovindiflupyr analogs) . Its use can lead to active ingredients with enhanced potency, improved crop safety profiles, and potentially more favorable environmental degradation pathways compared to older, non-fluorinated classes.

Specialty Fluorinated Polymers & Liquid Crystals

The unique electronic and steric properties of the 2,5-dichloro-3-fluorobenzodifluoride scaffold make it a valuable monomer or additive for materials science applications. The combination of halogen substituents can influence the dielectric constant, refractive index, and thermal stability of resulting polymers . It can be incorporated into the design of novel liquid crystals where the lateral fluorine and chlorine substituents fine-tune the mesogenic properties and phase transition temperatures, or into coatings where the difluoromethyl group imparts enhanced hydrophobicity and chemical resistance.

Activity-Based Probes & Molecular Imaging

In chemical biology, this compound is an excellent starting material for creating sophisticated molecular probes. Its multiple halogen handles allow for versatile functionalization, enabling the attachment of reporter tags (e.g., fluorophores, biotin) or affinity groups via well-established cross-coupling chemistry [3]. The lipophilic and metabolically stable nature of the resulting probe, conferred by the halogenation pattern, is crucial for cell permeability and for minimizing non-specific background in complex biological environments like cell lysates or live-cell imaging.

Application
Selection Property
Validation Focus
Lead Optimization for Target Binding
-CF₂H hydrogen bond donor capability and metabolic stability
Target engagement assays and metabolic profiling
Agrochemical Synthesis
Halogen substitution pattern for bioactivity and environmental fate
In vitro and field bioactivity screening, degradation studies
Specialty Polymers & Liquid Crystals
Electronic and steric effects of multiple halogens
Dielectric, thermal, and optical property characterization
Activity-Based Probes & Imaging
Versatile cross-coupling handles for reporter attachment
Labeling efficiency and target engagement in biochemical assays

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16 linked technical documents
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